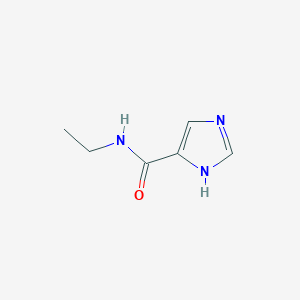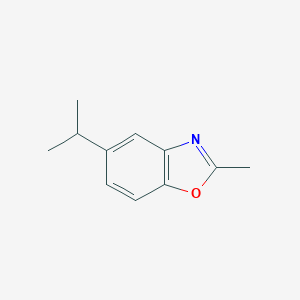![molecular formula C10H13NO B144016 1-[3-(Ethylamino)phenyl]ethanone CAS No. 134812-13-8](/img/structure/B144016.png)
1-[3-(Ethylamino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Ethylamino)phenyl]ethanone, also known as Ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate (Ritalin). It is commonly used as a research chemical and has been found to have potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
1-[3-(Ethylamino)phenyl]ethanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Biochemische Und Physiologische Effekte
1-[3-(Ethylamino)phenyl]ethanone has been found to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(Ethylamino)phenyl]ethanone has several advantages for lab experiments, including its availability, affordability, and ease of synthesis. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Ethylamino)phenyl]ethanone, including investigating its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). It could also be used to study the effects of stimulants on cognitive performance and behavior in different populations, such as individuals with attention deficit hyperactivity disorder (ADHD) or substance use disorders. Additionally, further research could be done to investigate the long-term safety and potential for abuse of 1-[3-(Ethylamino)phenyl]ethanone.
Synthesemethoden
1-[3-(Ethylamino)phenyl]ethanone can be synthesized through a multi-step process starting with the reaction of 3-bromopropiophenone with ethylamine to form 1-(3-bromo-phenyl)-propan-1-one. This intermediate is then reacted with zinc and acetic acid to form the final product, 1-[3-(Ethylamino)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[3-(Ethylamino)phenyl]ethanone has been found to have potential applications in the field of neuroscience and pharmacology. It has been used in research studies to investigate its effects on dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation. It has also been used to study the effects of stimulants on the brain and behavior.
Eigenschaften
CAS-Nummer |
134812-13-8 |
|---|---|
Produktname |
1-[3-(Ethylamino)phenyl]ethanone |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-[3-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
YWBGBYNNEZUEPI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
Kanonische SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-[3-(ethylamino)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



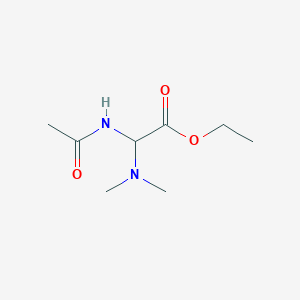


![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
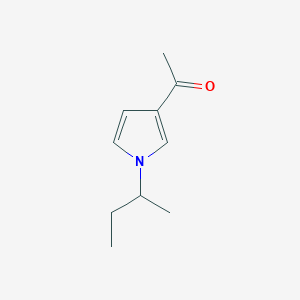
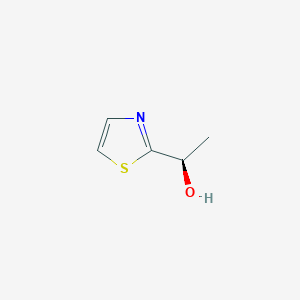
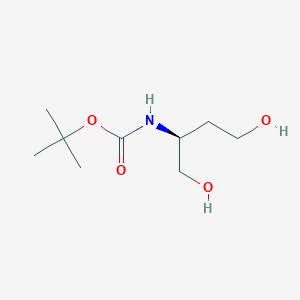
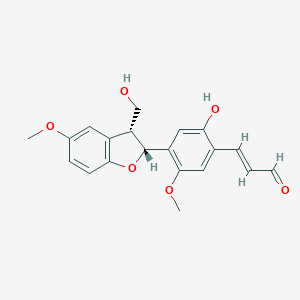
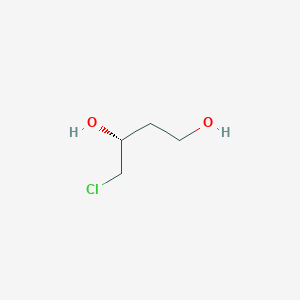
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
